molecular formula C20H19NO3 B14957349 9-benzyl-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-benzyl-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B14957349
M. Wt: 321.4 g/mol
InChI Key: OCEDPFKHBQSGOV-UHFFFAOYSA-N
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Description

9-Benzyl-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with a unique structure that combines elements of chromene and oxazine

Preparation Methods

The synthesis of 9-benzyl-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common method is the Mannich-type condensation reaction, which involves the reaction of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at elevated temperatures (80-90°C) . This reaction results in the formation of the oxazine ring, which is a key feature of the compound’s structure.

Chemical Reactions Analysis

9-Benzyl-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where the benzyl group is attached.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-benzyl-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 9-benzyl-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one include:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in both chemistry and biology.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

9-benzyl-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C20H19NO3/c1-13-14(2)20(22)24-19-16(13)8-9-18-17(19)11-21(12-23-18)10-15-6-4-3-5-7-15/h3-9H,10-12H2,1-2H3

InChI Key

OCEDPFKHBQSGOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CC=C4)C

Origin of Product

United States

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